13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal
Description
13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal is a synthetic organic compound with the molecular formula C22H28O3 and a molecular weight of 340.46 g/mol . This compound is characterized by its complex structure, which includes a cyclic ethylene acetal group. It is primarily used in biochemical research and has various applications in scientific studies.
Properties
CAS No. |
32017-15-5 |
|---|---|
Molecular Formula |
C22H28O3 |
Molecular Weight |
340.463 |
IUPAC Name |
(8/'R,9/'S,13/'S,14/'S)-13/'-ethyl-3/'-methoxyspiro[1,3-dioxolane-2,17/'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene] |
InChI |
InChI=1S/C22H28O3/c1-3-21-10-8-18-17-7-5-16(23-2)14-15(17)4-6-19(18)20(21)9-11-22(21)24-12-13-25-22/h5,7,9,11,14,18-20H,3-4,6,8,10,12-13H2,1-2H3/t18-,19-,20+,21+/m1/s1 |
InChI Key |
KJKOKGRQNPTNOE-CGXNFDGLSA-N |
SMILES |
CCC12CCC3C(C1C=CC24OCCO4)CCC5=C3C=CC(=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal involves multiple steps, starting from basic organic compounds. The key steps include:
Formation of the core structure: This involves the cyclization of a suitable precursor to form the gonal structure.
Introduction of the ethyl and methoxy groups: These groups are introduced through alkylation and methylation reactions.
Formation of the cyclic ethylene acetal: This step involves the reaction of the ketone group with ethylene glycol under acidic conditions to form the cyclic acetal.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of precursors: Large quantities of starting materials are synthesized or procured.
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and catalysts are optimized for large-scale production.
Purification and isolation: The final product is purified using techniques like crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
13-Ethyl-3-methoxygona-2,5(10)-dien-17-one: Similar structure but different positions of double bonds.
13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17b-ol: Similar core structure with different functional groups.
Uniqueness
13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal is unique due to its specific cyclic ethylene acetal group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
